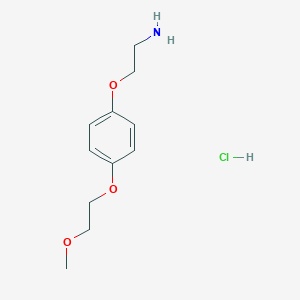
2-(4-(2-Methoxyethoxy)phenoxy)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(2-Methoxyethoxy)phenoxy)ethanamine hydrochloride is a chemical compound with a complex structure that includes an ethanamine backbone substituted with a phenoxy group and a methoxyethoxy chain
Preparation Methods
The synthesis of 2-(4-(2-Methoxyethoxy)phenoxy)ethanamine hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of 4-(2-Methoxyethoxy)phenol with ethylene oxide to form 2-(4-(2-Methoxyethoxy)phenoxy)ethanol. This intermediate is then reacted with ethanamine under specific conditions to yield the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
2-(4-(2-Methoxyethoxy)phenoxy)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the ethanamine group can be replaced by other nucleophiles under appropriate conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Scientific Research Applications
2-(4-(2-Methoxyethoxy)phenoxy)ethanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with specific biomolecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs or as a model compound in pharmacological studies.
Mechanism of Action
The mechanism of action of 2-(4-(2-Methoxyethoxy)phenoxy)ethanamine hydrochloride involves its interaction with specific molecular targets. The phenoxy group allows it to bind to certain receptors or enzymes, modulating their activity. The methoxyethoxy chain can enhance its solubility and bioavailability, facilitating its transport within biological systems. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-(4-(2-Methoxyethoxy)phenoxy)ethanamine hydrochloride can be compared with similar compounds such as:
2-(2-Methoxyethoxy)ethanamine: This compound has a simpler structure and is used in similar applications but may have different reactivity and properties.
2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine: This compound has an additional ethoxy group, which can influence its chemical behavior and applications.
N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine: This compound has a different substitution pattern on the ethanamine backbone, leading to distinct properties and uses.
Each of these compounds has unique features that make them suitable for specific applications, highlighting the versatility and importance of this compound in scientific research and industry.
Properties
Molecular Formula |
C11H18ClNO3 |
|---|---|
Molecular Weight |
247.72 g/mol |
IUPAC Name |
2-[4-(2-methoxyethoxy)phenoxy]ethanamine;hydrochloride |
InChI |
InChI=1S/C11H17NO3.ClH/c1-13-8-9-15-11-4-2-10(3-5-11)14-7-6-12;/h2-5H,6-9,12H2,1H3;1H |
InChI Key |
MORHERJYEHBHRJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC=C(C=C1)OCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


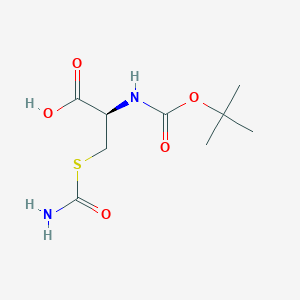
![4-Chloro-7-(2-cyclohexylethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13715859.png)
![Ethyl 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate](/img/structure/B13715860.png)
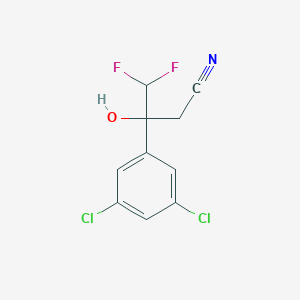
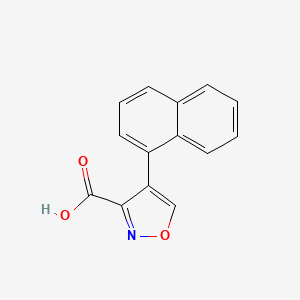
amino}methyl)cyclopropan-1-amine](/img/structure/B13715870.png)
![4-[4-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13715880.png)
![3-Oxo-3-[6-(trifluoromethyl)-2-pyridyl]propanenitrile](/img/structure/B13715890.png)
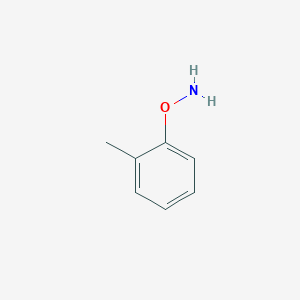
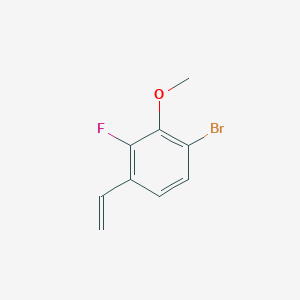
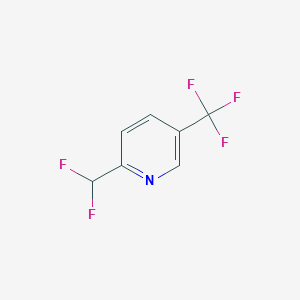

![3-[5-(Benzyloxy)-3-indolyl]-1-propanamine](/img/structure/B13715932.png)
![6-Ethoxycarbonyl-5,6,7,8-tetrahydro-2-thioureido-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine](/img/no-structure.png)
